1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid 1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902529
InChI: InChI=1S/C16H17NO4/c1-8-6-10-7-9-4-5-11(16(18)19)12(9)14(20-2)13(10)15(17-8)21-3/h6-7,11H,4-5H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC15902529

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid -

Specification

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name 1,9-dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid
Standard InChI InChI=1S/C16H17NO4/c1-8-6-10-7-9-4-5-11(16(18)19)12(9)14(20-2)13(10)15(17-8)21-3/h6-7,11H,4-5H2,1-3H3,(H,18,19)
Standard InChI Key GTNYSAYAUAHTBU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC3=C(C(CC3)C(=O)O)C(=C2C(=N1)OC)OC

Introduction

Structural Characterization and Molecular Identity

Core Framework and Substituent Analysis

The compound features a cyclopenta[g]isoquinoline core fused with a dihydro-6H ring system. Critical substituents include:

  • 1,9-Dimethoxy groups: Positioned at the aromatic isoquinoline moiety, enhancing electron density and influencing intermolecular interactions .

  • 3-Methyl group: A hydrophobic substituent at the third position, contributing to steric effects and lipophilicity .

  • 8-Carboxylic acid: A polar functional group enabling hydrogen bonding and salt formation, critical for solubility and derivatization.

The stereochemistry includes one undefined stereocenter at the 8-position, as indicated by PubChem’s computed properties .

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Name1,9-dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid
Molecular FormulaC₁₆H₁₇NO₄
Molecular Weight287.31 g/mol
Canonical SMILESCC1=CC2=CC3=C(C(CC3)C(=O)O)C(=C2C(=N1)OC)OC
InChI KeyGTNYSAYAUAHTBU-UHFFFAOYSA-N
PubChem CID121228644

Physicochemical Properties

Lipophilicity and Solubility

The compound exhibits moderate lipophilicity with an XLogP3 value of 2.7, suggesting favorable membrane permeability . Its topological polar surface area (TPSA) of 68.7 Ų indicates moderate solubility in polar solvents, while the carboxylic acid group (pKa ~4-5) enhances aqueous solubility at physiological pH .

Hydrogen Bonding and Rotational Freedom

  • Hydrogen bond donors: 1 (carboxylic acid -OH) .

  • Hydrogen bond acceptors: 5 (two methoxy oxygens, one ketone oxygen, one carboxylic acid oxygen, and one ring nitrogen) .

  • Rotatable bonds: 3, primarily from the methoxy and carboxylic acid groups .

Table 2: Computed Physicochemical Properties

PropertyValueRelevance
XLogP32.7Predicts lipid bilayer penetration
TPSA68.7 ŲEstimates bioavailability
Heavy Atom Count21Molecular complexity
Complexity402Synthetic challenge

Synthetic Considerations

Hypothetical Routes Based on Analogous Compounds

While no direct synthesis protocols are documented, analogous isoquinoline derivatives are typically synthesized via:

  • Multicomponent cyclization: Combining aldehydes, amines, and keto esters under acidic conditions, as demonstrated for dihydrochromeno-pyrrole-diones .

  • Ring-opening strategies: Utilizing strained intermediates to form fused polycyclic systems .

The presence of methoxy and methyl groups suggests sequential Friedel-Crafts alkylation and demethylation steps might be employed.

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